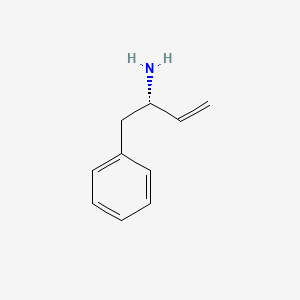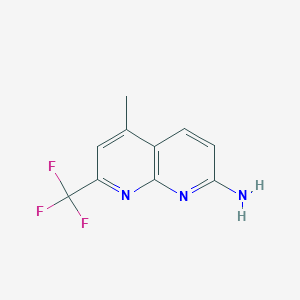
1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile
Übersicht
Beschreibung
1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile is a chemical compound that features a pyrimidine ring attached to a cyclopropane ring with a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile can be synthesized through various methods. One common approach involves the cyclopropanation of pyrimidine derivatives. The reaction typically uses a cyclopropanation reagent such as diazomethane or a cyclopropyl halide in the presence of a base. The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Azides, amides, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(Pyrimidin-5-yl)cyclopropane: Lacks the nitrile group, which may affect its reactivity and biological activity.
1-(Pyrimidin-5-yl)cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and applications.
1-(Pyrimidin-5-yl)cyclopropanamine: Features an amine group, which can alter its interaction with biological targets.
Uniqueness: 1-(pyrimidin-5-yl)cyclopropane-1-carbonitrile is unique due to the presence of both the pyrimidine ring and the nitrile group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H7N3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
1-pyrimidin-5-ylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H7N3/c9-5-8(1-2-8)7-3-10-6-11-4-7/h3-4,6H,1-2H2 |
InChI-Schlüssel |
OOWXWAZLPAUWSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene](/img/structure/B8722343.png)


![{4-[3-(2-methylsulfanyl-pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B8722358.png)

![Ethyl 1-(benzenesulfonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B8722378.png)


